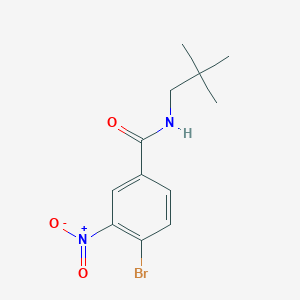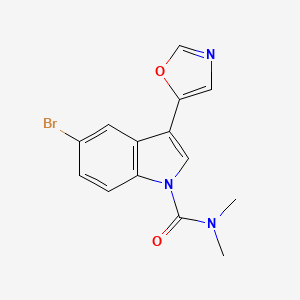
5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide typically involves the following steps:
Oxazole Formation: The formation of the oxazole ring at the 3-position of the indole.
Carboxamide Formation:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions could occur at the carboxamide group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole-1-carboxamide: Lacks the oxazole ring and dimethyl groups.
N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide: Lacks the bromine atom.
5-bromo-N,N-dimethyl-1H-indole-1-carboxamide: Lacks the oxazole ring.
Uniqueness
The presence of the bromine atom, oxazole ring, and dimethyl groups in 5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide makes it unique compared to other similar compounds. These structural features may contribute to its specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H12BrN3O2 |
|---|---|
Molecular Weight |
334.17 g/mol |
IUPAC Name |
5-bromo-N,N-dimethyl-3-(1,3-oxazol-5-yl)indole-1-carboxamide |
InChI |
InChI=1S/C14H12BrN3O2/c1-17(2)14(19)18-7-11(13-6-16-8-20-13)10-5-9(15)3-4-12(10)18/h3-8H,1-2H3 |
InChI Key |
SBWOIANSLBOQRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=C(C2=C1C=CC(=C2)Br)C3=CN=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


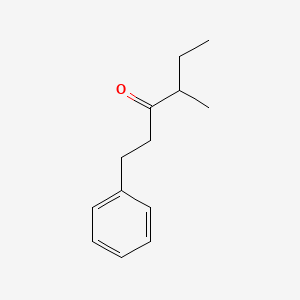
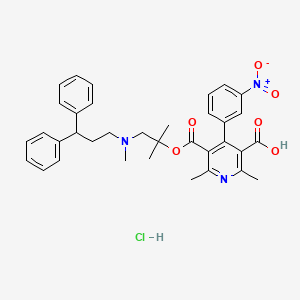
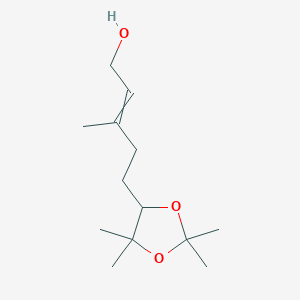
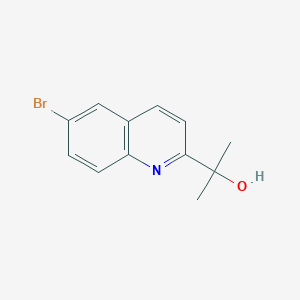
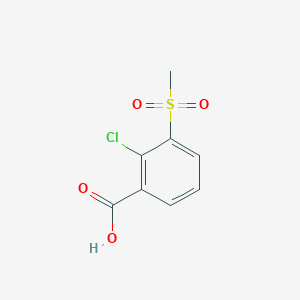
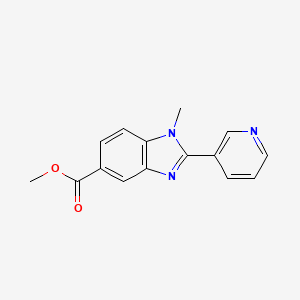
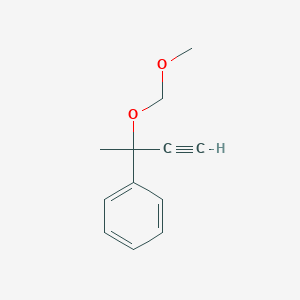
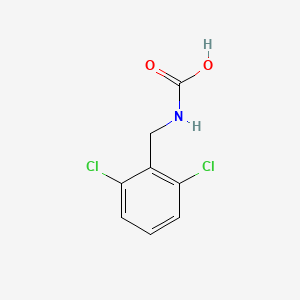
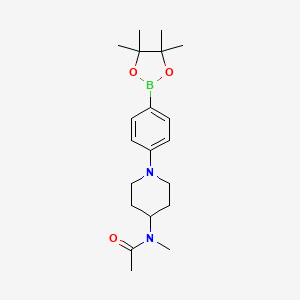
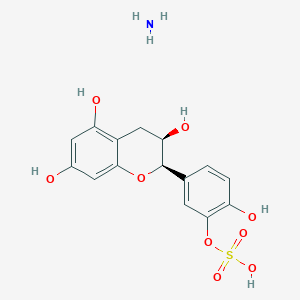
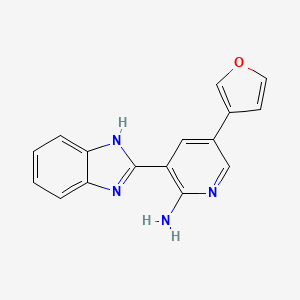
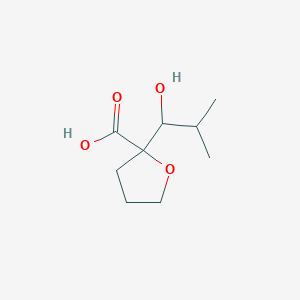
![tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate](/img/structure/B13865441.png)
